molecular formula C27H32O8 B606662 Chrodrimanin B CAS No. 132196-54-4

Chrodrimanin B

Cat. No. B606662
M. Wt: 484.55
InChI Key: DYQKBALSPZQWQD-FWEFFTEASA-N
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Description

Chrodrimanin B is a meroterpenoid, a metabolite of a fungus . It is a potent, non-open-channel-blocking antagonist on B. mori GABAR RDL . It shows insecticidal activity and has been found in Talaromyces species .


Synthesis Analysis

Meroterpenoids, including Chrodrimanin B, possess intriguing structural features and relevant biological activities . Novel enzymes are involved in the biosynthesis of meroterpenoids with unique structures . Biomimetic synthesis and synthetic biology enable the construction and manufacturing of complex meroterpenoids .


Molecular Structure Analysis

The molecular formula of Chrodrimanin B is C27H32O8 . It has a molecular weight of 484.54 . The structure of Chrodrimanin B was suggested to contain five rings, in association with eight olefinic carbons and three carboxyl groups .


Chemical Reactions Analysis

Chrodrimanin B exhibits much weaker blocking action on human α1β2γ2 GABAR compared to RDL . It shows competitive actions at low concentrations and non-competitive actions at higher concentrations on B. mori GABAR RDL .


Physical And Chemical Properties Analysis

Chrodrimanin B is a colorless solid . It has a molecular weight of 484.54 . The IR absorption bands indicated the existence of hydroxyl and ester groups .

Scientific Research Applications

Cancer Therapeutics

Chrodrimanin B: has been identified as a potential scaffold compound for the development of targeted therapies for gastric cancer . In a study, it selectively inhibited the MKN-45 gastric cancer cell line, suggesting its utility in cancer research .

Insecticidal Properties

This compound has demonstrated significant insecticidal properties. In dietary tests, Chrodrimanin B showed an LD50 of 10 μg/g, indicating its potential as a natural insecticide .

Marine-Derived Fungal Metabolism

Chrodrimanin B: is a product of marine-derived fungi, such as Aspergillus sp. , and contributes to our understanding of marine fungal metabolism and its potential for producing novel bioactive compounds .

Structural Biology

The compound’s structure has been elucidated using techniques like NMR and mass spectrometry , and its absolute configuration determined through X-ray crystallography and ECD computations . This aids in the exploration of complex molecular structures in structural biology .

Biosynthetic Pathway Elucidation

The biosynthetic gene cluster of Chrodrimanin B was discovered in Penicillium verruculosum . Understanding its biosynthesis is crucial for synthetic biology applications, where such pathways can be reconstituted in other organisms .

Natural Product Chemistry

As a natural product, Chrodrimanin B ’s isolation and characterization contribute to the field of natural product chemistry, which seeks to discover and utilize compounds derived from nature for various applications .

Future Directions

Marine-derived fungi, including the Aspergillus sp. from which Chrodrimanin B was isolated, have been recognized as a potential source of structurally novel and biologically potent metabolites . This suggests that further exploration of marine fungi could lead to the discovery of new bioactive secondary metabolites.

properties

IUPAC Name

[(1S,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-3(12),4(9),10,20-tetraen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h7-8,10,12,17-18,20,23,29,31H,9,11H2,1-6H3/t12-,17+,18+,20+,23+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQKBALSPZQWQD-FWEFFTEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C(=CC3=C2CC4C5(C=CC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C2=C(C(=CC3=C2C[C@H]4[C@]5(C=CC(=O)C([C@@H]5C[C@@H]([C@@]4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chrodrimanin B

Citations

For This Compound
10
Citations
T Bai, Z Quan, R Zhai, T Awakawa, Y Matsuda… - Organic …, 2018 - ACS Publications
… To discover the biosynthetic gene cluster of chrodrimanin B (… pathways, (1b) chrodrimanin B biosynthesis should involve a … route to the backbone structure of chrodrimanin B (4). In the …
Number of citations: 47 pubs.acs.org
M Ihara, K Tanaka, K Kai, H Hayashi… - Pesticide Biochemistry …, 2022 - Elsevier
… binding, pointing to competitive interactions of chrodrimanin B with rat GABA A receptors in … μM chrodrimanin B did not affect the binding of [ 3 H]EBOB (n = 4), whereas chrodrimanin B …
Number of citations: 5 www.sciencedirect.com
FD Kong, RS Zhang, QY Ma, QY Xie, P Wang… - Fitoterapia, 2017 - Elsevier
… 3 were very similar to those of chrodrimanin B, except for the … chrodrimanin B to C(7) double bond O in 3. The absolute configuration of 3 was deduced to be the same as chrodrimanin B …
Number of citations: 38 www.sciencedirect.com
H Zhou, L Li, W Wang, Q Che, D Li… - Journal of Natural …, 2015 - ACS Publications
Two new meroterpenoids, named chrodrimanins I and J (1 and 2), together with five known biosynthetically related chrodrimanins (3–7), were isolated from the culture of the Antarctic …
Number of citations: 45 pubs.acs.org
H Hayashi, Y Oka, K Kai, K Akiyama - Bioscience, biotechnology …, 2012 - Taylor & Francis
… Chromatographic separation of the resulting EtOAc extract afforded a fraction containing chrodrimanin B. After removing chrodrimanin B by crystallization and filtration, the filtrate was …
Number of citations: 40 www.tandfonline.com
MY Wei, GY Chen, Y Wang, XL Zhang… - Chemistry of natural …, 2011 - Springer
… Sea [4–8], one terrestrial fungal metabolite, chrodrimanin B (1) [9], together with five new … This is the first report of the isolation of chrodrimanin B (1) from a marine organism. Herein, …
Number of citations: 25 link.springer.com
Y Xu, S Furutani, M Ihara, Y Ling, X Yang, K Kai… - PLoS …, 2015 - journals.plos.org
… First, we applied chrodrimanin B alone at 1 μM via a U-tube on the … chrodrimanin B had no direct effect on the membrane current amplitude. Next, we bath-applied chrodrimanin B at 1 …
Number of citations: 27 journals.plos.org
FD Kong, QY Ma, SZ Huang, P Wang… - Journal of Natural …, 2017 - ACS Publications
Six new meroterpenoids, chrodrimanins K–N (1–4), including two uncommon chlorinated ones (1 and 2), and verruculides B2 (5) and B3 (6), as well as seven known ones (7–13), were …
Number of citations: 65 pubs.acs.org
H Hayashi, Y Oka, K Kai, K Akiyama - Bioscience, biotechnology …, 2012 - Taylor & Francis
… to those observed in this study, and previously reported for chrodrimanin B.We conclude from all these findings that thailandolide B was the same compound as chrodrimanin B. …
Number of citations: 36 www.tandfonline.com
H Xu, L Zhou, M Wang, L Wei, H Qu, J Ma, J Ju… - Biochemical Systematics …, 2022 - Elsevier
Based on the MS/MS molecular networking target separation strategy, chemical investigation of the ethyl acetate extract of the marine coral derived fungus Talaromyces cellulolyticus …
Number of citations: 3 www.sciencedirect.com

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